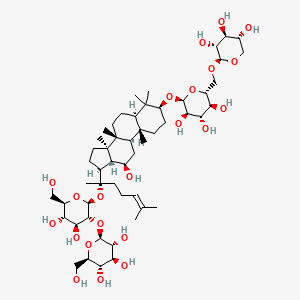
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN). This compound is often used in scientific research due to its ability to modulate various biochemical pathways, making it valuable in studies related to signal transduction and metabolic regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium oxo complexes with 3-hydroxypyridine-2-carboxylic acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. The process can be summarized as follows:
- Dissolve vanadium oxo complex in water.
- Add 3-hydroxypyridine-2-carboxylic acid to the solution.
- Adjust the pH to slightly acidic conditions.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and drying under desiccating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated pH control systems, and efficient filtration and drying equipment to handle bulk quantities.
化学反応の分析
Types of Reactions
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, changing its oxidation state and altering the compound’s reactivity.
Reduction: The compound can be reduced, affecting the vanadium center and potentially leading to different coordination complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a variety of new vanadium-ligand complexes .
科学的研究の応用
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is widely used in scientific research due to its ability to inhibit PTEN, a critical enzyme in cellular signaling pathways. Its applications include:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in coordination chemistry studies.
Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and Akt phosphorylation.
Medicine: Investigated for its potential therapeutic effects in diseases where PTEN signaling is disrupted, such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a component in certain chemical processes.
作用機序
The mechanism of action of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with PTEN, leading to the inhibition of this enzyme. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key molecule in the Akt signaling pathway. By inhibiting PTEN, the compound increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This modulation of the Akt pathway affects various cellular processes, including glucose uptake, cell growth, and survival .
類似化合物との比較
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate can be compared with other vanadium-based PTEN inhibitors, such as:
Vanadyl sulfate: Another vanadium compound with PTEN inhibitory effects but with different reactivity and stability profiles.
Sodium orthovanadate: A commonly used vanadium compound in biochemical studies, known for its broad-spectrum phosphatase inhibition.
Bis(maltolato)oxovanadium(IV): A vanadium complex with insulin-mimetic properties, used in diabetes research.
The uniqueness of this compound lies in its specific interaction with PTEN and its ability to selectively modulate the Akt signaling pathway, making it a valuable tool in targeted biochemical studies .
特性
分子式 |
C12H17N2O10V |
|---|---|
分子量 |
400.21 g/mol |
IUPAC名 |
hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
InChIキー |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


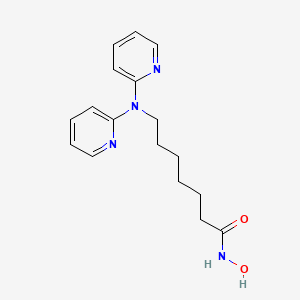
![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
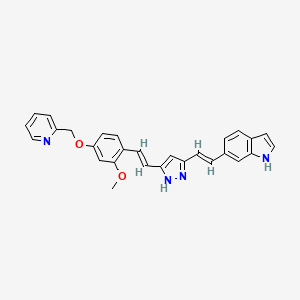
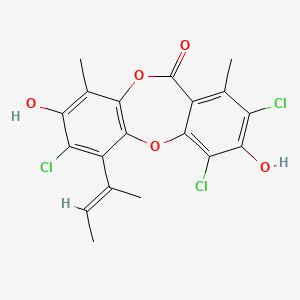
![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
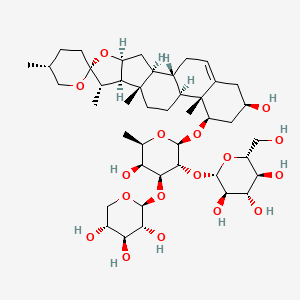
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
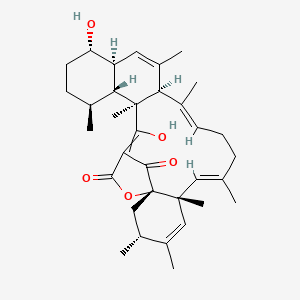
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780487.png)

